N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-aminoanilino)ethyl]acetamide typically involves the reaction of 4-aminoaniline with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of N-[2-(4-aminoanilino)ethyl]acetamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. The use of continuous flow reactors and automated systems helps in maintaining the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-aminoanilino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
N-[2-(4-aminoanilino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-aminoanilino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-2-arylethylamines: Compounds containing an acetamide group linked to an arylethylamine.
Benzenesulfonamides: Compounds containing a benzenesulfonyl group.
Organosulfonamides: Compounds containing an organosulfonyl group.
Uniqueness
N-[2-(4-aminoanilino)ethyl]acetamide is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Properties
CAS No. |
56357-59-6 |
---|---|
Molecular Formula |
C10H17N3O5S |
Molecular Weight |
291.33 g/mol |
IUPAC Name |
N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid |
InChI |
InChI=1S/C10H15N3O.H2O4S/c1-8(14)12-6-7-13-10-4-2-9(11)3-5-10;1-5(2,3)4/h2-5,13H,6-7,11H2,1H3,(H,12,14);(H2,1,2,3,4) |
InChI Key |
YHFIEVUGJJICFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC1=CC=C(C=C1)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.